Einecs 304-093-1

Description

Properties

CAS No. |

94236-95-0 |

|---|---|

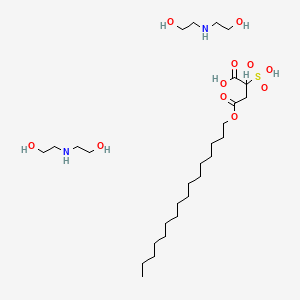

Molecular Formula |

C28H60N2O11S |

Molecular Weight |

632.8 g/mol |

IUPAC Name |

4-hexadecoxy-4-oxo-2-sulfobutanoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C20H38O7S.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;2*6-3-1-5-2-4-7/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);2*5-7H,1-4H2 |

InChI Key |

MJQJUTBZGRCJJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Synthesis Methodologies for Lithium Bis Trifluoromethanesulfonyl Imide

Conventional Synthetic Routes and Associated Challenges

The traditional commercial synthesis of LiTFSI often involves multiple steps, starting from ammonia (B1221849) (NH₃). cas.cn These thermal chemical synthesis routes typically include several catalytic and purification processes. cas.cn A common method involves the reaction of trifluoromethane (B1200692) gas with an alkyl lithium compound in a nonpolar solvent under anhydrous and low-temperature conditions to form trifluoromethyl lithium. This intermediate is then reacted with a solution of lithium bis(fluorosulfonyl)imide. google.com

However, these conventional methods present several challenges:

High Carbon Emissions: The reliance on ammonia intermediates and multi-step catalytic processes contributes to a significant carbon footprint. cas.cn

Process Complexity: The routes are often intricate, requiring stringent control over reaction conditions such as low temperatures and an inert atmosphere. google.com

Purification Difficulties: Separating the final product from by-products and unreacted starting materials can be challenging, impacting the purity of the LiTFSI. google.com

Cost: The complexity of the process and the cost of raw materials contribute to the high price of battery-grade LiTFSI. wordpress.com

These challenges have spurred research into more sustainable and efficient synthesis pathways.

Advanced Electrochemical Synthesis Pathways for LiTFSI

To overcome the limitations of conventional methods, advanced electrochemical synthesis routes are being developed. These methods aim for a more direct and environmentally benign production of LiTFSI.

A promising advanced method is the cascade electrochemical synthesis of LiTFSI within a looped Lithium-Nitrogen (Li-N₂) battery system. cas.cnresearchgate.net This strategy allows for the direct conversion of dinitrogen (N₂) into LiTFSI under mild conditions. cas.cn The process involves a series of reactions that are coupled within the battery's charge and discharge cycles. cas.cnresearchgate.net This approach not only synthesizes the target compound but also has the potential to generate electrical energy simultaneously. researchgate.net

Electrocatalytic N₂ reduction to lithium nitride (Li₃N) during the discharge phase. cas.cn

A relay acylation reaction of the formed Li₃N to produce LiTFSI. researchgate.net

Elimination of the LiCl by-product during the charging phase to complete the synthesis loop. researchgate.net

This cascade approach offers a significant advantage over traditional methods by directly utilizing atmospheric nitrogen, a readily available and inexpensive feedstock. researchgate.net

The initial and critical step in the Li-N₂ battery-based synthesis is the electrochemical reduction of dinitrogen to lithium nitride (Li₃N). cas.cn This process occurs at the cathode during the battery's discharge. google.com Lithium ions (Li⁺) from the electrolyte are reduced to metallic lithium, which then spontaneously reacts with N₂ to form Li₃N. google.comnih.gov This lithium-mediated nitrogen reduction reaction (Li-NRR) effectively "fixes" atmospheric nitrogen into a reactive precursor for the subsequent synthesis step. rsc.orgresearchgate.net The formation of Li₃N has been confirmed through various analytical techniques, including X-ray diffraction and low-temperature transmission electron microscopy. cas.cn Under optimized conditions, the catalytic reduction efficiency from N₂ to Li₃N can reach 53.2%. cas.cn

To translate this novel electrochemical synthesis from a batch process to a more industrially relevant continuous production system, flow cell devices have been designed and implemented. cas.cnpnnl.gov These flow reactors allow for the continuous supply of reactants and removal of products, enabling sustained and scalable synthesis of LiTFSI. cas.cngoogle.com The use of a flow cell has demonstrated the practical potential of this strategy for continuous electrochemical synthesis. cas.cn Research has shown that increasing the pressure within the Li-N₂ flow battery can enhance both the Faradaic efficiency of Li₃N formation and the energy efficiency of LiTFSI electrosynthesis. researchgate.net Under optimized conditions in a flow cell, an energy efficiency of 3.0% for the electrochemical synthesis of LiTFSI has been achieved. cas.cn

Compound Names

| Common Name/Acronym | Chemical Name |

| LiTFSI | Lithium bis(trifluoromethanesulfonyl)imide |

| NH₃ | Ammonia |

| Li₃N | Lithium nitride |

| N₂ | Dinitrogen |

| CF₃SO₂Cl | Trifluoromethanesulfonyl chloride |

| LiCl | Lithium chloride |

| LiFSI | Lithium bis(fluorosulfonyl)imide |

Electrolyte Systems Research Utilizing Lithium Bis Trifluoromethanesulfonyl Imide

Fundamental Considerations in LiTFSI-Based Electrolyte Design

The design of electrolytes based on LiTFSI revolves around several key considerations that influence battery performance, safety, and longevity. LiTFSI is known for its high thermal stability, with a melting point between 234-238 °C, and its resistance to hydrolysis, which are advantageous over the more common lithium hexafluorophosphate (B91526) (LiPF6). researchgate.net

A primary factor in electrolyte design is the solvation of the lithium ion (Li+). The interaction between Li+ and the solvent molecules, as well as the TFSI- anion, dictates the transport properties of the electrolyte, such as ionic conductivity and the lithium-ion transference number (the fraction of the total ionic current carried by Li+ ions). The large size of the TFSI- anion leads to charge delocalization, which can facilitate the movement of Li+ ions. researchgate.net

Another critical aspect is the formation of a stable solid electrolyte interphase (SEI) on the anode and a compatible cathode electrolyte interphase (CEI). The composition of these interphases, which is influenced by the decomposition products of the salt and solvent, is crucial for preventing continuous electrolyte degradation and ensuring long-term cycling stability. researchgate.net Research has shown that LiTFSI-based electrolytes can form effective SEI layers. researchgate.net

However, a significant drawback of LiTFSI is its corrosiveness towards aluminum current collectors, especially at higher potentials. chalmers.se Therefore, electrolyte design often involves strategies to mitigate this issue, such as the use of high salt concentrations or the introduction of additives. chalmers.senih.gov

Lithium bis(trifluoromethanesulfonyl)imide in Liquid Electrolyte Formulations

LiTFSI has been extensively investigated in a variety of liquid electrolyte systems, each offering a unique set of properties tailored for specific battery applications.

Ether-based solvents, such as 1,2-dimethoxyethane (B42094) (DME) and 1,3-dioxolane (B20135) (DOL), are highly compatible with lithium metal anodes and are commonly used in lithium-sulfur and high-energy lithium metal batteries. chalmers.sescispace.com The addition of LiTFSI to ether solvents can regulate the solvation structure of Li+ ions and enhance the stability of the SEI and CEI. acs.org

Optimizing the lithium salt concentration in ether-based electrolytes is a key strategy. High-concentration electrolytes (HCEs), where the salt-to-solvent molar ratio is high, have shown to improve the oxidative stability of ether-based systems. chalmers.seacs.org For instance, a bisalt ether electrolyte containing 4.6 m LiFSI and 2.3 m LiTFSI in DME has demonstrated improved performance. ucsd.edu The use of additives is another approach; for example, fluoroethylene carbonate (FEC) has been used in a polyethylene (B3416737) glycol dimethyl ether (PEGDME) and LiTFSI deep eutectic electrolyte to prevent the co-intercalation of solvent molecules into graphite (B72142) anodes. chinesechemsoc.org

Table 1: Physicochemical Properties of Selected Ether-Based Solvents for LiTFSI Electrolytes

| Solvent | Molecular Formula | Melting Temperature (°C) | Boiling Temperature (°C) | Viscosity at 25°C (cP) | Dielectric Permittivity |

|---|---|---|---|---|---|

| Dimethoxy Methane (DMM) | C3H8O2 | -105 | 41 | 0.33 | 2.7 |

| Diethoxy Ethane (DEE) | C6H14O2 | -74 | 121 | - | - |

This table presents data on the physical and chemical properties of common ether solvents used in Li/S batteries. scispace.com

Carbonate solvents, such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), are the standard in commercial lithium-ion batteries due to their wide electrochemical stability window. The use of LiTFSI in carbonate-based electrolytes has been explored to improve safety and performance. chalmers.senih.gov

Highly concentrated electrolytes (HCEs) have also been investigated in carbonate systems. For example, a binary electrolyte of LiTFSI and EC at a 1:6 molar ratio demonstrated a coulombic efficiency of 97% for lithium plating/stripping on a copper electrode. chalmers.se The substitution of LiTFSI with lithium bis(fluorosulfonyl)imide (LiFSI) in EC-based electrolytes has been shown to further improve ionic conductivity and stability. acs.org The use of fluorinated carbonates as co-solvents with LiTFSI has been shown to enable the formation of a protective aluminum fluoride (B91410) film on the current collector, mitigating corrosion. nih.govresearchgate.net

Table 2: Ionic Conductivity and Viscosity of LiTFSI and LiFSI in Ethylene Carbonate (EC) at 30°C

| Electrolyte Composition (Molar Ratio) | Ionic Conductivity (mS cm⁻¹) | Viscosity (mPa s) |

|---|---|---|

| LiTFSI:EC 1:6 | 4.6 | 19.4 |

| LiFSI:EC 1:6 | 7 | 16.8 |

This table compares the ionic conductivity and viscosity of LiTFSI and LiFSI based electrolytes in ethylene carbonate, highlighting the higher conductivity of the LiFSI-based system. acs.org

Ionic liquids (ILs) are salts that are molten at or near room temperature and are considered safer alternatives to conventional organic solvents due to their non-flammability and low volatility. researchgate.net When LiTFSI is dissolved in an IL, it forms an ionic liquid electrolyte (ILE). The properties of these ILEs, such as viscosity and ionic conductivity, are influenced by the nature of the IL's cation and anion, as well as the concentration of LiTFSI. rsc.org

For instance, electrolytes based on pyrrolidinium-based ILs, such as N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (Pyr14TFSI) and N-butyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide (Pyr14FSI), with dissolved LiTFSI have shown promising performance in lithium batteries. rsc.org A ternary mixture of 0.1 LiTFSI, 0.3 Pyr13TFSI, and 0.6 Pyr13FSI exhibited an ionic conductivity of 10⁻³ S cm⁻¹ at -20 °C and an electrochemical stability window of 5 V. mdpi.com The addition of LiTFSI to ILs generally leads to an increase in viscosity and a decrease in ionic conductivity, but it is necessary to provide the charge-carrying Li+ ions. mdpi.comnih.gov

Table 3: Ionic Conductivity of Selected Ionic Liquid Electrolytes with and without LiTFSI

| Ionic Liquid | Conductivity (Neat IL) (mS cm⁻¹) | Conductivity + 0.5 M LiTFSI (mS cm⁻¹) |

|---|---|---|

| MEOMIM-TFSI | 4.1 | 2.3 |

| MEOMPYR-TFSI | 4.4 | 2.2 |

| MFEIM-TFSI | 4.3 | 2.5 |

| MFEPYR-TFSI | 3.0 | 1.3 |

This table shows the room temperature ionic conductivity of various ionic liquids before and after the addition of 0.5 M LiTFSI.

"Water-in-salt" electrolytes (WiSE) are a class of highly concentrated aqueous electrolytes where the salt concentration is so high that water molecules are outnumbered by ions. LiTFSI is a key salt for WiSE due to its high solubility in water. mdpi.com A 21 molal (m) LiTFSI aqueous solution is a well-studied example of a WiSE. researchgate.net

These electrolytes exhibit a significantly expanded electrochemical stability window (ESW) of up to 3.0 V, compared to the ~1.23 V of dilute aqueous solutions. This is attributed to the reduced water activity and the formation of a protective SEI on the anode, which is derived from the decomposition of the TFSI- anion. rsc.org WiSEs based on LiTFSI have enabled the development of high-voltage aqueous lithium-ion batteries. mdpi.commdpi.com The ionic conductivity of these concentrated electrolytes remains comparable to that of traditional organic electrolytes. mdpi.com

Table 4: Electrochemical Stability Window (ESW) of Aqueous LiTFSI Solutions on Stainless Steel Electrodes

| LiTFSI Concentration (m) | ESW at 50 µA cm⁻² (V) | ESW at 250 µA cm⁻² (V) |

|---|---|---|

| 1 | 1.4 | 2.3 |

| 21 | 2.2 | 3.0 |

This table demonstrates the expansion of the electrochemical stability window of aqueous LiTFSI electrolytes with increasing salt concentration. rsc.org

Deep eutectic solvents (DESs) are mixtures of a salt and a hydrogen bond donor (HBD) that have a melting point significantly lower than that of the individual components. nih.gov LiTFSI can form DESs with various HBDs, such as amides (e.g., urea, acetamide) and glycols (e.g., ethylene glycol). acs.orgresearchgate.net These electrolytes are attractive due to their low cost, low flammability, and ease of preparation. researchgate.net

The properties of LiTFSI-based DESs are highly dependent on the choice of HBD and the molar ratio of the components. For example, a DES formed from LiTFSI and 2,2,2-trifluoroacetamide (TFA) at a 1:4 molar ratio exhibited high ionic conductivity (1.5 mS cm⁻¹ at 30 °C) and a wide electrochemical stability window (up to 4.9–5.3 V). nih.gov Dual-salt DESs, such as those containing LiTFSI and lithium difluoro(oxalato)borate (LiDFOB) in succinonitrile (B93025) (SN), have also been developed to achieve high ionic conductivity and stability for high-voltage applications. mdpi.com

Table 5: Composition and Properties of a Dual-Salt Deep Eutectic Electrolyte

| Electrolyte (Molar Ratio LiTFSI:LiDFOB:SN) | Ionic Conductivity at 25°C (mS cm⁻¹) | Li⁺ Transference Number | Electrochemical Stability (V) |

|---|---|---|---|

| DES-1 (0.7:0.3:10) | - | - | >5.5 |

| DES-2 (0.8:0.2:10) | 4.23 | 0.75 | >5.5 |

| DES-3 (0.9:0.1:10) | - | - | >5.5 |

This table presents the composition and selected properties of non-flammable dual-salt deep eutectic electrolytes, highlighting the high ionic conductivity and electrochemical stability of the DES-2 formulation. mdpi.com

Highly Concentrated LiTFSI Electrolytes and Their Performance Characteristics

Highly concentrated electrolytes (HCEs), often termed "solvent-in-salt" electrolytes, represent a significant shift from traditional 1 M concentrations. diva-portal.org In these systems, the concentration of LiTFSI is increased to a point where solvent molecules are predominantly coordinated to lithium cations, leaving very few "free" solvent molecules. diva-portal.org This unique solvation structure leads to a distinct set of performance characteristics.

Key advantages of LiTFSI-based HCEs include a wider electrochemical stability window, lower volatility, and enhanced thermal stability, which collectively improve battery safety. diva-portal.orgmdpi.com The high concentration of LiTFSI alters the composition of the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI), often leading to more stable interfaces. mdpi.com For instance, a binary electrolyte of LiTFSI and ethylene carbonate (EC) at a 1:6 molar ratio demonstrated a high coulombic efficiency of 97% for lithium plating and stripping on a copper substrate. chalmers.seacs.org This system also showed less accumulation of decomposition products on the lithium surface after cycling compared to conventional carbonate electrolytes, contributing to a longer cycle life. chalmers.seacs.org

Table 1: Performance Characteristics of Highly Concentrated LiTFSI Electrolytes

| Electrolyte System | Key Finding | Performance Metric | Value | Reference |

|---|---|---|---|---|

| LiTFSI-EC (1:6 molar ratio) | High Coulombic Efficiency | Plating/Stripping on Cu | 97% at 1 mA cm⁻² | chalmers.seacs.org |

| LiTFSI in Acetonitrile (>4 M) | Increased Electrochemical Stability | Altered Solvation Structure | All solvent molecules coordinated to Li⁺ | diva-portal.org |

| General HCEs | Lower Ionic Conductivity | Compared to 1 M electrolytes | Lower due to high viscosity | diva-portal.orgmdpi.com |

| General HCEs | Enhanced Safety | Volatility | Extremely low | chalmers.seacs.org |

Lithium bis(trifluoromethanesulfonyl)imide in Polymer and Solid-State Electrolyte Matrices

LiTFSI is a critical component in the development of solid-state and gel polymer electrolytes (GPEs), which are sought after to enhance battery safety by replacing flammable liquid organic electrolytes. specificpolymers.comspecificpolymers.com Its compatibility with various polymer hosts and its ability to facilitate ion transport are central to the performance of these systems.

Poly(ethylene oxide)-Based Electrolyte Systems with LiTFSI

Poly(ethylene oxide) (PEO) is one of the most extensively studied polymer hosts for solid-state electrolytes (SPEs) due to its excellent solvation properties for lithium salts like LiTFSI and its good interfacial affinity. rsc.org In PEO-LiTFSI systems, the PEO matrix provides channels for lithium-ion transport, while the LiTFSI salt supplies the mobile Li⁺ ions. rsc.org

The ionic transport in PEO-based electrolytes is closely linked to the segmental motion of the polymer chains, which primarily occurs in the amorphous regions. A significant challenge for PEO-LiTFSI electrolytes is the inherent crystallinity of PEO at ambient temperatures, which hinders ion mobility and results in low ionic conductivity. rsc.orgmdpi.com Therefore, these electrolytes typically operate at elevated temperatures (above 60°C) where the PEO becomes amorphous. frontiersin.org

Research indicates that LiTFSI has a plasticizing effect on PEO, reducing its melting temperature and crystallinity. frontiersin.org Analytical studies show that PEO-LiTFSI systems are characterized by a low tendency for ion-pairing, which is beneficial for ionic conductivity, although the mobility of the large TFSI⁻ anion is relatively low. acs.org

Table 2: Ionic Conductivity of PEO-LiTFSI Based Electrolytes

| Electrolyte System | Temperature | Ionic Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|

| PEO-AG-30 wt% LiTFSI | Room Temp | 1.2 × 10⁻⁴ | rsc.org |

| PEO/LiTFSI/SN | Room Temp | 1.9 × 10⁻⁴ | rsc.org |

| PEO-LiTFSI | 80 °C | 1.1 x 10⁻⁵ | researchgate.net |

Gel Polymer Electrolytes Enhanced by LiTFSI

Gel polymer electrolytes (GPEs) combine the high ionic conductivity of liquid electrolytes with the mechanical properties of solid polymers, offering a promising alternative to liquid systems. mdpi.com These electrolytes are typically formed by trapping a liquid electrolyte, containing a lithium salt like LiTFSI dissolved in solvents such as carbonates or ethers, within a polymer matrix. mdpi.comnih.gov

Common polymer hosts for LiTFSI-based GPEs include poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) and poly(acrylonitrile) (PAN). mdpi.commdpi.comgu.se The polymer matrix provides a structural scaffold, while the liquid component facilitates ion transport. mdpi.com For instance, a GPE using PVDF-HFP, an ionic liquid (PP13TFSI), and LiTFSI demonstrated high electrochemical stability up to 5.5 V vs Li⁺/Li. mdpi.commdpi.com

The properties of the GPE can be tuned by adjusting the composition. In a PEO/LiTFSI system plasticized with the ionic liquid EMIMFSI, increasing the ionic liquid content decreased the crystallinity of the PEO, leading to higher ionic conductivity. researchgate.net A composition of PEO + 20 wt% LiTFSI + 10 wt% EMIMFSI yielded the highest room temperature ionic conductivity in the study. researchgate.net Similarly, a PAN/EC/PC/LiTFSI gel electrolyte showed a room temperature conductivity of 2.5 × 10⁻³ S cm⁻¹, with the composition having the most amorphous nature exhibiting the best performance. gu.se

Advanced Solid Electrolytes Incorporating LiTFSI Composites

To overcome the limitations of pure polymer electrolytes, particularly their low ionic conductivity at room temperature and insufficient mechanical strength, researchers have developed composite solid electrolytes (CSEs). mdpi.comosti.gov These materials incorporate inorganic fillers into the polymer-LiTFSI matrix.

The addition of inert ceramic fillers such as alumina (B75360) (Al₂O₃), titania (TiO₂), silica (B1680970) (SiO₂), or zirconia (ZrO₂) can significantly enhance the performance of PEO-LiTFSI electrolytes. mdpi.comfrontiersin.org These fillers can act to:

Reduce Polymer Crystallinity : The inorganic particles disrupt the ordered packing of PEO chains, increasing the volume of the amorphous phase where ion transport occurs. mdpi.comfrontiersin.org

Enhance Mechanical Strength : The fillers provide mechanical reinforcement, helping to prevent short circuits caused by lithium dendrite growth. mdpi.comresearchgate.net

Improve Interfacial Stability : Fillers can create favorable interfaces and Lewis acid-base interactions between the filler surface, polymer chains, and TFSI⁻ anions, which can promote Li⁺ dissociation and transport. frontiersin.orgrsc.org

For example, incorporating nanostructured silica into a PEO-LiTFSI hybrid electrolyte resulted in an ionic conductivity of 2.6 × 10⁻⁵ S/cm at room temperature with improved mechanical and thermal stability. mdpi.com Similarly, creating a 3D framework of garnet-type Li₇La₃Zr₂O₁₂ (LLZO) and filling the pores with PEO-LiTFSI yielded a high ionic conductivity of 2.5 × 10⁻⁴ S/cm at 25°C. frontiersin.org Metal-Organic Frameworks (MOFs) have also been used as fillers, where their porous structure provides pathways for ion migration, leading to enhanced conductivity. nih.gov

Table 3: Performance of LiTFSI-Based Composite Solid Electrolytes

| Composite System | Filler | Ionic Conductivity (S cm⁻¹) | Temperature | Reference |

|---|---|---|---|---|

| PEO-LiTFSI | Nanostructured Silica | 2.6 × 10⁻⁵ | Room Temp | mdpi.com |

| PEO-LiTFSI | 3D LLZO Framework | 2.5 × 10⁻⁴ | 25°C | frontiersin.org |

| PVDF-HFP/LATP-LiTFSI (60%) | LATP | 2.14 × 10⁻⁴ | Room Temp | mdpi.com |

| PEO-LiTFSI | Mg₂B₂O₅ Nanowires | - | - | frontiersin.org |

| PEO-LiTFSI | Ca-CeO₂ Hollow Nanotubes | - | - | rsc.org |

Development of Single Lithium-Ion Conductive Polymer Electrolytes from LiTFSI Derivatives

A key limitation in traditional dual-ion conducting polymer electrolytes is the mobility of the anion (TFSI⁻). This anion movement does not contribute to battery power and can lead to concentration polarization at the electrodes, which limits the battery's power density and cycle life. specificpolymers.com To address this, single lithium-ion conducting polymer electrolytes (SIPE) have been developed.

The core strategy in creating SIPEs is to immobilize the anion by covalently bonding it to the polymer backbone or a larger structure. specificpolymers.comrsc.org This ensures that the lithium-ion transference number (the fraction of current carried by Li⁺) is close to unity (tLi⁺ ≈ 1). researchgate.net

Derivatives of LiTFSI are often used to create these polymerizable anions. For example, styrenic or (meth)acrylate monomers containing the TFSI moiety can be polymerized to form a polyanion. specificpolymers.comspecificpolymers.com A novel SIPE composed of the lithium salt of poly[(4-styrenesulfonyl)(trifluoromethyl(S-trifluoromethylsulfonylimino)sulfonyl)imide] (LiPSsTFSI) blended with PEO demonstrated a high Li-ion transference number of 0.91. researchgate.net This system achieved an ionic conductivity of 1.35 × 10⁻⁴ S cm⁻¹ at 90°C, comparable to conventional dual-ion PEO-LiTFSI electrolytes, while eliminating the detrimental effects of anion mobility. researchgate.net

Mechanistic Investigations of Ionic Phenomena in Litfsi Systems

Ion Transport Mechanisms in LiTFSI Electrolytes

The movement of lithium ions through the electrolyte is a complex process that can occur through different mechanisms. The dominant mechanism is determined by the interplay of ion-solvent and ion-ion interactions, which are in turn influenced by the salt concentration and solvent type.

Two primary mechanisms are often discussed in the context of lithium ion transport: vehicular and structural transport. acs.org

Vehicular Transport: In this mechanism, the lithium ion moves through the electrolyte as a single entity along with its entire solvation shell. The Li⁺ and its coordinating solvent molecules diffuse together. This mode of transport is often predominant in dilute solutions where the solvation shells are well-defined and stable.

Structural Transport (or Hopping): This mechanism involves the exchange of lithium ions between different coordination sites. The Li⁺ ion "hops" from one solvated complex to another, or from a solvent molecule to a TFSI⁻ anion. This process is facilitated by the dynamic nature of the solvation shell and does not require the movement of the entire solvated complex. Structural diffusion is often considered the primary transport mechanism in highly concentrated electrolytes. nih.gov

Recent research suggests that in many LiTFSI-based systems, particularly at higher concentrations, ion transport is not purely vehicular or structural but rather a combination of both. aip.orgchemrxiv.org The relative contribution of each mechanism depends on the specific electrolyte composition.

The process of solvent exchange, where a solvent molecule in the Li⁺ coordination shell is replaced by another from the bulk, is intrinsically linked to the mechanism of ion conduction. nih.govnih.gov A high rate of solvent exchange is a prerequisite for efficient structural transport.

Studies have demonstrated a strong correlation between the timescale of solvent exchange dynamics and the measured ionic conductivity. nih.gov In electrolytes where solvent exchange is fast, the lithium ion can readily move from one coordination environment to another, leading to higher mobility and conductivity. Conversely, if the Li⁺-solvent interaction is very strong and the residence time of the solvent in the solvation shell is long, the vehicular mechanism may become more dominant, which can lead to lower conductivity, especially if the solvated ion is large and bulky. Therefore, tuning the solvent architecture to optimize the dynamics of the Li⁺ solvation shell is a key strategy for designing high-performance electrolytes. nih.govnih.gov

Self-Diffusion Coefficients of Lithium Ions, TFSI Anions, and Solvent Species

The transport properties of electrolyte systems based on lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), identified by EINECS number 304-093-1, are crucial for understanding their performance in applications such as lithium-ion batteries. The self-diffusion coefficients of the constituent species—lithium cations (Li⁺), TFSI⁻ anions, and solvent molecules—are key parameters in these investigations. These coefficients are often determined using techniques like Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) spectroscopy, which allows for the selective measurement of the mobility of different nuclei such as ¹H, ⁷Li, and ¹⁹F. mdpi.com

In many LiTFSI-based electrolytes, the diffusion of lithium cations is observed to be slower than that of the larger TFSI⁻ anion and the solvent molecules. mdpi.com This phenomenon is attributed to the strong coordination of Li⁺ ions with solvent molecules, which effectively increases their hydrodynamic radius and impedes their movement. researchgate.net For instance, in solutions with ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), Li⁺ ion diffusion was found to be significantly lower than that of the bis(fluorosulfonyl)imide (FSI) anion, a related but different anion, due to this strong solvation. researchgate.net

The relative order of self-diffusion coefficients can vary depending on the specific solvent system and concentration. For example, in a LiTFSI-based system with dimethoxyethane (DME), the general order of self-diffusion coefficients is DME > Li⁺ > TFSI⁻. acs.org This indicates that the solvent diffuses the fastest, followed by the lithium cation, and then the anion. acs.org However, in other systems, nearly equal self-diffusion coefficients for cations and anions have been observed, suggesting strong cation-anion coordination and correlated motion. acs.org

Molecular dynamics (MD) simulations provide further insights into these transport phenomena. Simulations of LiTFSI in ethylene carbonate have shown that the self-diffusion coefficients predicted by these models for EC and Li⁺ can be about 30% higher than experimental values, while the TFSI⁻ self-diffusion coefficient is predicted more accurately. acs.org These simulations also reveal that Li⁺ transport occurs primarily through the exchange of TFSI⁻ anions in its first coordination shell, with a smaller contribution from Li⁺ diffusing along with its coordination shell. acs.org The formation of ion aggregates, where multiple ions move as a single unit, has also been observed, particularly at lower temperatures. acs.org

The addition of other components, such as polymers or ionic liquids, to create quasi-solid or gel-polymer electrolytes, further influences the diffusion coefficients. In polyethylene (B3416737) oxide (PEO)-LiTFSI systems, TFSI⁻ anions generally diffuse more freely than Li⁺ cations. acs.org The lithium transference number, which is a measure of the contribution of Li⁺ ions to the total ionic conductivity, is often less than 0.5 in these systems, highlighting the challenge of achieving high lithium-ion mobility. acs.org In some deep eutectic solvent (DES) systems containing LiTFSI, similar diffusion coefficients for Li⁺ and TFSI⁻ ions have been noted, which is attributed to the formation of long-lived ion pairs that move as neutral species. osti.gov

Below is an interactive table summarizing representative self-diffusion coefficients for species in various LiTFSI electrolyte systems.

Conformational Isomerism and Dynamics of the Bistriflimide Anion

The bistriflimide (TFSI⁻) anion, a key component of the chemical with EINECS number 304-093-1, exhibits significant conformational flexibility, which plays a role in the physical and chemical properties of LiTFSI-based electrolytes. The TFSI⁻ anion can exist in two primary conformations: a cis (C1) and a trans (C2) form. These conformers are defined by the relative orientation of the two trifluoromethyl (CF₃) groups with respect to the S-N-S plane.

The trans conformer is generally found to be more stable in the gas phase and in non-coordinating environments. However, the energy difference between the cis and trans conformers is small, allowing for the presence of both isomers in the liquid state. The conformational equilibrium can be influenced by the surrounding environment, including the nature of the solvent and the presence of cations.

In the context of LiTFSI electrolytes, the interaction of the TFSI⁻ anion with lithium cations can affect the conformational preference. Spectroscopic studies, such as Raman and infrared spectroscopy, combined with theoretical calculations, have been employed to investigate these interactions. When a TFSI⁻ anion coordinates with a Li⁺ ion, the conformational equilibrium can shift. For instance, the coordination of Li⁺ can stabilize the cis conformation.

The dynamics of the conformational changes are also an important aspect. The interconversion between the cis and trans forms is a dynamic process that occurs on a timescale that can influence ionic transport mechanisms. This conformational flexibility is believed to contribute to the relatively low viscosity and high conductivity of some ionic liquids and electrolytes containing the TFSI⁻ anion. aip.org The ability of the anion to change its shape can facilitate its movement through the electrolyte medium.

Furthermore, the conformation of the TFSI⁻ anion can influence the formation of different types of ionic aggregates in the electrolyte. The way the anion coordinates to one or more lithium ions can be dependent on its conformation. For example, the cis conformer may be more suitable for bridging two lithium ions. These structural details at the molecular level have a direct impact on the macroscopic transport properties of the electrolyte.

The table below summarizes the key aspects of the conformational isomerism of the TFSI⁻ anion.

Interfacial Phenomena and Electrode Interactions in Litfsi Systems

Solid Electrolyte Interphase (SEI) Layer Formation and Characteristics on Anodes

The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the anode surface during the initial charging cycles. Its composition and stability are paramount for the long-term performance of lithium batteries. In LiTFSI-based electrolytes, the SEI's characteristics are influenced by the anode material, the solvent, and the salt concentration.

On graphite (B72142) anodes, the SEI primarily consists of the reduction products of the electrolyte solvent, such as lithium ethylene (B1197577) dicarbonate (B1257347) (LEDC) when ethylene carbonate (EC) is used. researchgate.net However, the decomposition of the LiTFSI anion also contributes to the SEI, typically forming inorganic species like lithium fluoride (B91410) (LiF). researchgate.net The presence of LiF is considered beneficial as it can enhance the mechanical stability and ionic conductivity of the SEI layer.

For silicon (Si) anodes, which experience massive volume changes during lithiation and delithiation, a stable and flexible SEI is even more critical. In LiTFSI electrolytes, particularly with the addition of film-forming additives like fluoroethylene carbonate (FEC), a robust, LiF-rich SEI can be formed. rsc.orgoup.com This LiF-rich layer is believed to accommodate the mechanical stress of the silicon expansion, thus preventing continuous electrolyte decomposition and improving cycling stability. rsc.orgoup.com Studies using reactive force field simulations on silicon anodes have shown that highly concentrated LiTFSI electrolytes (e.g., 4 M) lead to the formation of SEIs that are richer in inorganic and silicon-containing species compared to more dilute electrolytes. mdpi.com

On lithium metal anodes, the native SEI forms spontaneously upon contact with the electrolyte. rsc.org All components of a LiTFSI-based electrolyte, including the solvent and the salt itself, can decompose to form this layer. rsc.org The resulting SEI on lithium metal often contains a mixture of organic and inorganic compounds, such as Li₂O, Li₂CO₃, and decomposition products from the TFSI⁻ anion like LiF and Li₃N. chinesechemsoc.orgnih.gov

Table 1: SEI Components on Different Anodes in LiTFSI-based Electrolytes

| Anode Material | Common SEI Components | Key Findings |

| Graphite | Lithium Ethylene Dicarbonate (LEDC), Lithium Fluoride (LiF) | SEI contains reduction products from both solvent (EC) and salt (LiTFSI). researchgate.net |

| Silicon (Si) | Lithium Fluoride (LiF), Polyenes, LiₓSiOᵧ | Additives like FEC are crucial for forming a stable, LiF-rich SEI. rsc.orgoup.com High LiTFSI concentration promotes a more inorganic SEI. mdpi.com |

| Lithium Metal | Li₂O, Li₂CO₃, LiF, Li₃N, Organosulfides | All electrolyte components contribute to the native SEI. rsc.orgnih.gov Additives can significantly alter SEI composition. chinesechemsoc.org |

Anode Interface Stability and Strategies for Protection (e.g., Inhibition of Lithium Dendrite Formation)

The stability of the anode-electrolyte interface is crucial for preventing continuous capacity loss and ensuring battery safety. A major challenge, particularly for lithium metal anodes, is the formation of lithium dendrites—needle-like structures that can grow across the separator, causing internal short circuits.

The composition and quality of the SEI layer play a direct role in suppressing dendrite growth. A uniform, mechanically robust, and ionically conductive SEI can promote even lithium deposition, thus inhibiting dendrite formation. doi.org In LiTFSI systems, several strategies are employed to create such a protective interface.

High-Concentration Electrolytes (HCEs): Using a high concentration of LiTFSI reduces the amount of free solvent molecules available to react with the lithium metal. nih.gov This leads to the formation of a thin, dense, and often LiF-rich SEI that is more effective at blocking dendrite growth. nih.gov

Electrolyte Additives: The introduction of specific additives is a common and effective strategy.

Lithium Nitrate (LiNO₃): Widely used in both Li-S and Li-metal batteries, LiNO₃ helps form a stable passivation layer on the lithium anode. crimsonpublishers.com

Fluoroethylene Carbonate (FEC): This additive is known to decompose and form a LiF-rich SEI, which is beneficial for both silicon and lithium metal anodes. acs.org

Lithium Perchlorate (LiClO₄): Studies have shown that LiClO₄ can promote the decomposition of LiTFSI, leading to an optimized SEI composition that inhibits dendrite growth. doi.org

Artificial SEI Layers: An alternative to in-situ formation is the ex-situ creation of a protective layer on the anode. Pre-treating the lithium metal with a solution containing silver bis(trifluoromethanesulfonyl)imide (AgTFSI) can create a lithiophilic SEI enriched with silver, LiF, and Li₃N, which helps to suppress dendrites. chinesechemsoc.org

Separator Modification: Modifying the separator with materials that can regulate lithium-ion flux is another approach. Coatings made of covalent organic frameworks (COFs) have been shown to adsorb LiTFSI and guide uniform lithium deposition, thereby inhibiting dendrite growth. mdpi.com

Table 2: Strategies for Anode Protection in LiTFSI Electrolytes

| Strategy | Mechanism | Example | Reference |

| High-Concentration Electrolyte | Reduces free solvent, forms dense LiF-rich SEI. | 4 M LiTFSI in ether solvents. | mdpi.com |

| Electrolyte Additives | Promotes formation of a stable, protective SEI layer. | LiNO₃, FEC, LiClO₄. | doi.orgcrimsonpublishers.comacs.org |

| Artificial SEI | Creates a pre-formed, stable interface on the anode. | AgTFSI pretreatment of Li metal. | chinesechemsoc.org |

| Separator Modification | Regulates ion flux for uniform Li deposition. | Covalent Organic Framework (COF) coatings. | mdpi.com |

Cathode Interface Stability and Reactivity, Including Current Collector Compatibility (e.g., Aluminum Corrosion)

While much focus is on the anode, the interface between the cathode and the LiTFSI electrolyte is equally important for high-voltage battery performance. The stability of the LiTFSI salt itself and its interaction with the cathode active material and the aluminum (Al) current collector are key considerations.

LiTFSI generally exhibits better thermal and hydrolytic stability compared to the conventional LiPF₆ salt, making it attractive for high-voltage applications. nih.gov It is less prone to generating hydrofluoric acid (HF), which can degrade cathode materials. acs.org Studies have shown good compatibility with high-voltage cathodes like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NCM811) and lithia-based cathodes, especially when paired with stable binders like polyacrylonitrile (B21495) (PAN). nih.govresearchgate.net

However, the primary drawback of LiTFSI is its corrosiveness towards the aluminum current collector, which is typically used for cathodes. This corrosion becomes severe at potentials above approximately 3.7-3.8 V versus Li/Li⁺. oaepublish.comthe-innovation.org The corrosion mechanism involves the formation of a soluble aluminum complex, Al(TFSI)₃. oaepublish.combatteriessweden.se This solubility prevents the formation of a stable passivation layer, leading to continuous dissolution of the Al foil, increased internal resistance, and eventual cell failure. oaepublish.comresearchgate.net

Several strategies have been developed to mitigate this issue:

High-Concentration Electrolytes: Increasing the concentration of LiTFSI can significantly suppress Al corrosion. In HCEs, the reduced activity of solvent molecules and the altered solvation structure of Li⁺ ions hinder the dissolution of the Al(TFSI)₃ complex, extending the stability window to higher voltages. researchgate.netdiva-portal.org

Electrolyte Additives: Adding small amounts of other lithium salts, such as LiPF₆ or lithium bis(oxalate)borate (LiBOB), can help form a protective passivation layer (e.g., AlF₃ or Al-B-O compounds) on the aluminum surface. the-innovation.org

Alternative Salts: Asymmetric imide salts like lithium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (LiDFTFSI) have been developed, showing remarkably suppressed Al corrosion up to 4.2 V. oaepublish.com

Surface Coatings: Applying protective coatings, such as chromate (B82759) conversion coatings or thin layers of other stable materials, on the Al foil can act as a physical barrier against the corrosive electrolyte. oaepublish.com

Table 3: Aluminum Corrosion in LiTFSI Electrolytes and Mitigation Approaches

| Issue | Mechanism | Mitigation Strategy | Effectiveness |

| Al Corrosion | Formation of soluble Al(TFSI)₃ at >3.7 V. oaepublish.combatteriessweden.se | High-Concentration Electrolyte (HCE) | Suppresses corrosion to >4.5 V. researchgate.net |

| Additives (e.g., LiPF₆, LiBOB) | Forms a passivation layer (AlF₃, etc.). the-innovation.org | ||

| Alternative Salts (e.g., LiDFTFSI) | Stable up to 4.2 V. oaepublish.com | ||

| Surface Coatings (e.g., Chromate) | Acts as a physical barrier. oaepublish.com |

Mitigation Strategies for the Polysulfide Shuttle Effect in Lithium-Sulfur Batteries Employing LiTFSI

Lithium-sulfur (Li-S) batteries are a promising next-generation technology due to their high theoretical energy density. The standard electrolyte for Li-S research often consists of 1M LiTFSI in a mixture of ether-based solvents like 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME). osti.govmsesupplies.com A major obstacle to the commercialization of Li-S batteries is the "polysulfide shuttle effect." During discharge, solid sulfur is reduced to soluble lithium polysulfides (Li₂Sₙ, 4 ≤ n ≤ 8), which can diffuse from the cathode to the anode. At the anode, they are reduced to insoluble lower-order sulfides (Li₂S₂/Li₂S), and on the charge cycle, they can diffuse back to the cathode, creating a parasitic shuttle current. This leads to rapid capacity fading, low coulombic efficiency, and loss of active material.

Numerous strategies have been developed to mitigate the polysulfide shuttle in LiTFSI-based electrolytes:

Lithium Nitrate (LiNO₃) Additive: This is the most common and effective additive. msesupplies.commdpi.com LiNO₃ reacts with the lithium metal anode to form a stable SEI layer that is less reactive with the diffusing polysulfides, thus passivating the anode surface and suppressing the shuttle. mdpi.comresearchgate.net It is also believed to help catalyze the conversion of soluble polysulfides back to sulfur at the cathode. researchgate.net

Concentration Tuning:

High-Concentration Electrolytes (HCEs): Similar to their effect in Li-metal batteries, HCEs (e.g., 4M LiTFSI) reduce the solubility of polysulfides in the electrolyte due to the limited availability of free solvent molecules. researchgate.netosti.gov This physically suppresses their diffusion.

Dilute Electrolytes: Counterintuitively, very dilute electrolytes (e.g., 0.1 M LiTFSI) have also been shown to suppress the shuttle effect. csic.es This is attributed to a different mechanism involving the aggregation of short-chain polysulfides, which reduces their mobility. csic.es

Functional Separators: Modifying the standard polypropylene (B1209903) separator with a coating can physically and chemically block the polysulfides. Coatings made of materials like reduced graphene oxide (rGO) and poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) can trap polysulfides through physical confinement and chemical interactions. acs.org

Alternative Electrolyte Systems:

Ionic Liquids (ILs): Using ILs as solvents or co-solvents with LiTFSI can significantly inhibit polysulfide dissolution. researchgate.netrsc.org

Fluorinated Ethers: Solvents like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), when used as a co-solvent, can lower polysulfide solubility and help form a protective, LiF-rich SEI on the anode. rsc.orgpsu.edu

Thiol-Based Additives: Compounds like biphenyl-4,4'-dithiol (BPD) can form complexes with polysulfides, reducing their solubility and mobility in the electrolyte. researchgate.net

Catalytic Applications and Mechanistic Roles of Lithium Bis Trifluoromethanesulfonyl Imide

LiTFSI as a Catalyst in Organic Synthetic Transformations

LiTFSI has emerged as a versatile and effective catalyst in a variety of organic reactions, primarily owing to the Lewis acidic nature of the lithium cation.

Catalytic Activity in Dihydropyridine (B1217469) and Cinnamic Acid Synthesis

LiTFSI has been effectively utilized as a catalyst in the synthesis of dihydropyridines. meisenbaochem.com This catalytic application is particularly notable in the Hantzsch synthesis, a multicomponent reaction for producing 1,4-dihydropyridines and their derivatives. The use of LiTFSI in these syntheses offers several advantages, including operational simplicity and high yields under solvent-free conditions, while being a non-toxic and moisture-stable catalyst. meisenbaochem.com The catalytic mechanism involves the activation of carbonyl groups by the lithium cation, which facilitates the subsequent condensation steps of the reaction.

In addition to dihydropyridine synthesis, LiTFSI also catalyzes the formation of cinnamic acids. meisenbaochem.com This is typically achieved through the Knoevenagel condensation of aromatic aldehydes with malonic acid. mdpi.comrsc.org The presence of LiTFSI promotes this reaction under mild conditions, providing an efficient pathway to these valuable organic compounds. meisenbaochem.com

Role of LiTFSI in Cathode Catalysis for Advanced Metal-Oxygen/Carbon Dioxide Batteries

LiTFSI is a fundamental component in the electrolytes of advanced energy storage systems, such as lithium-oxygen (Li-O₂) and lithium-carbon dioxide (Li-CO₂) batteries, where it influences the catalytic processes at the cathode.

Lithium-Oxygen Battery Cathode Catalysis

In non-aqueous Li-O₂ batteries, LiTFSI is a commonly used salt in the electrolyte, where it facilitates ion conduction. nih.govfiu.edu However, its role transcends that of a simple electrolyte. The concentration of LiTFSI can influence the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) at the cathode. nih.govacs.org Studies have shown that varying the LiTFSI concentration impacts the discharge capacity and cyclability of the battery. nih.gov The TFSI⁻ anion can also be involved in side reactions, reacting with the highly reactive discharge product, lithium peroxide (Li₂O₂), which can affect the long-term stability of the battery. researchgate.net

Electronic Structure Modulation and Enhanced Catalytic Activity in LiTFSI-Containing Systems

The interaction of LiTFSI with cathode materials can modulate their electronic structure, leading to enhanced catalytic activity. nih.govrsc.org In Li-O₂ batteries, the adsorption of electrolyte components, including the TFSI⁻ anion, can alter the surface electron density of the catalyst, which in turn can optimize the adsorption energy for reaction intermediates and enhance the kinetics of the ORR and OER. rsc.orgbournemouth.ac.uk This modulation can lead to lower overpotentials and improved energy efficiency. nih.gov

Similarly, in Li-CO₂ systems, the electronic structure of the cathode catalyst can be tuned by its interaction with the LiTFSI-containing electrolyte. researchgate.net This can lead to a synergistic effect that lowers the energy barriers for the CO₂ reduction and evolution reactions, resulting in improved battery performance. researchgate.net

Advanced Material Design Strategies Incorporating Lithium Bis Trifluoromethanesulfonyl Imide

Doping Mechanisms in Organic Semiconductors and π-Conjugated Polymers with LiTFSI

LiTFSI is frequently utilized as a p-type dopant to improve the conductivity of a wide array of organic semiconductors (OSs), including both small molecules and polymers. researchgate.netrsc.org The doping process involves the introduction of charge carriers into the material, which in turn enhances its electrical properties. pressbooks.pub For many organic hole-transport materials (HTMs), such as the widely studied 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD), chemical oxidation through a dopant like LiTFSI is necessary to maximize conductivity and achieve high power conversion efficiencies in devices. acs.org

The doping mechanism of LiTFSI in the presence of oxygen has been a subject of detailed investigation. It is understood that Li+ ions can p-dope organic semiconductors in the presence of oxygen. researchgate.netrsc.org In the specific case of Spiro-OMeTAD, LiTFSI, in the presence of oxygen, facilitates its oxidation, leading to the generation of mobile holes. researchgate.net The large TFSI⁻ anion then acts as a counterion to stabilize the resulting oxidized Spiro-OMeTAD. ossila.com Research has shown that this doping mechanism consumes Li+ during device operation, which can present a challenge as the lithium salt is also needed at the dye-sensitized heterojunction to improve charge generation. researchgate.netrsc.org

In π-conjugated polymers like poly(3-hexylthiophene) (P3HT), the doping mechanism is also a focus of study. Structural analysis indicates that the LiTFSI dopant is primarily located in the amorphous regions of the polymer, with only a small fraction in the crystalline regions. acs.org Density Functional Theory (DFT) calculations suggest that for LiTFSI to be an effective electronic acceptor, it must be in close proximity to the thiophene (B33073) rings of P3HT. acs.org This proximity allows for the formation of a π-Li chemical bond, which serves as an anchoring mechanism and facilitates the electronic charge loss of the thiophene rings through the sulfonyl groups. acs.org This understanding is critical for elucidating the mixed ionic-electronic transport mechanisms in these materials, particularly for their application as electrodes in lithium-ion batteries. acs.org

The enhancement of electrical conductivity in various polymers upon doping with LiTFSI is a key finding. For instance, the conductivity of Spiro-OMeTAD can be significantly increased through doping with a combination of LiTFSI and other additives. rsc.org The table below summarizes the effect of LiTFSI doping on the conductivity of different organic semiconductors.

| Organic Semiconductor | Dopant(s) | Conductivity (S cm⁻¹) |

| Pristine Spiro-OMeTAD | None | 2.86 x 10⁻⁷ rsc.org |

| Doped Spiro-OMeTAD | LiTFSI/tBP/cobalt complex | 6.08 x 10⁻⁵ rsc.org |

| Pristine EH44 | None | 6.71 x 10⁻⁶ rsc.org |

| Doped EH44 | EH44-ox | 6.80 x 10⁻⁵ rsc.org |

| P3HT:LiTFSI | LiTFSI | Enhanced conductivity researchgate.net |

| PBDB-T:LiTFSI | LiTFSI | Enhanced conductivity researchgate.net |

| PTAA:LiTFSI | LiTFSI | Enhanced conductivity researchgate.net |

| MEH-PPV:LiTFSI | LiTFSI | Enhanced conductivity researchgate.net |

Development of Dual-Functional Separator Coating Materials Utilizing LiTFSI

A significant challenge in the development of high-performance lithium-selenium sulfide (B99878) (Li-SeS2) batteries is the "shuttling effect" caused by soluble intermediate polysulfide and polyselenide species, along with a low transmission rate of lithium ions. rsc.orgrsc.org To address these issues, dual-functional separator coatings have been developed. These coatings often utilize materials like covalent-organic frameworks (COFs). rsc.orgrsc.org

One such study demonstrated the use of a TPB-DMTP-COF based separator coating material. rsc.orgrsc.org It was discovered that this COF material can selectively adsorb LiTFSI from the electrolyte. rsc.orgrsc.org This selective adsorption occurs through the formation of hydrogen bonds (C–H⋯F and O⋯Li). rsc.orgrsc.org The accumulation of LiTFSI within the channels of the COF leads to a narrowing of the pore size and enhances the transport of lithium ions in Li-SeS2 cells. rsc.orgrsc.org This dual functionality—suppressing the shuttle effect and promoting ion transport—results in significantly improved battery performance. rsc.orgrsc.org

Another approach involves using a fibrous ATFG-COF with rich carbonyl and amino functional groups as a separator coating. mdpi.com Theoretical calculations and experimental results have shown that the carbonyl groups in the ATFG-COF have a positive effect on lithium ions, while the amino groups form hydrogen bonds with the TFSI⁻ anions, effectively fixing them within the channels. mdpi.com This action improves the lithium-ion transfer number and narrows the channels, which not only facilitates rapid and uniform lithium-ion flow to inhibit lithium dendrite growth but also effectively blocks polysulfide and polyselenide ions. mdpi.com

The performance enhancements achieved with these dual-functional separators are substantial, as detailed in the research findings below.

| Battery Type | Separator Coating | SeS₂ Loading | Current Density | Specific Capacity | Cycle Life | Capacity Decay Rate |

| Li-SeS₂ | TPB-DMTP-COF | 2 mg cm⁻² | 0.5C | 844.6 mAh g⁻¹ rsc.org | - | - |

| Li-SeS₂ | TPB-DMTP-COF | 4 mg cm⁻² | 1C | 684 mAh g⁻¹ rsc.org | 800 cycles | 0.05% per cycle rsc.org |

| Li-SeS₂ | ATFG-COF/PP | - | 0.5C | 509 mAh/g after 200 cycles mdpi.com | 200 cycles | - |

LiTFSI Integration in Perovskite Solar Cell Architectures

In the architecture of perovskite solar cells (PSCs), particularly those with an n-i-p structure, LiTFSI plays a pivotal role as a p-dopant for the hole-transporting material (HTM). ossila.comrsc.orgrsc.org The most efficient PSCs often employ Spiro-OMeTAD as the HTM, and its conductivity is optimized through the addition of LiTFSI and exposure to air. rsc.orgrsc.org The function of LiTFSI in PSCs is believed to be similar to its role in solid-state dye-sensitized solar cells. ossila.com

The doping process with LiTFSI enhances the conductivity and hole mobility of the HTM. ossila.com Some of the lithium ions can intercalate into the titanium dioxide (TiO2) layer, causing a downshift in its conduction band, which leads to a higher photocurrent. ossila.com The remaining lithium ions can react with oxygen and the HTM (like Spiro-OMeTAD) to promote the generation of the oxidized form of the HTM. ossila.com The large TFSI⁻ anion then stabilizes this oxidized HTM. ossila.com

However, the use of LiTFSI is not without its challenges. LiTFSI is hygroscopic, meaning it can absorb moisture, which can accelerate the decomposition of the perovskite material and thus limit the long-term stability of the solar cells. rsc.orgrsc.orgresearchgate.net This has prompted research into LiTFSI-free doping strategies and alternative dopants. rsc.orgrsc.orgperovskite-info.com For example, some studies have explored using the oxidized salt analogue of the HTM as a dopant to improve electrical conductivity without LiTFSI. rsc.org

Despite the stability concerns, the impact of LiTFSI on the performance of perovskite solar cells is undeniable. The following table presents a comparison of PSC performance with and without LiTFSI-based doping.

| Solar Cell Type | HTM | Doping | Jsc (mA cm⁻²) | Voc (V) | FF (%) | PCE (best) (%) |

| Perovskite Solar Cell | CBP | None | 1.3 | 1.4 | 24 | 0.44 ossila.com |

| Perovskite Solar Cell | CBP | TBP:LiTFSI (10% wt) | 4 | 1.5 | 46 | 2.7 ossila.com |

| Perovskite Solar Cell | Spiro-OMeTAD | LiTFSI-doped | - | - | - | 23.19 perovskite-info.com |

| Perovskite Solar Cell | Spiro-OMeTAD | Eu(TFSI)-doped (Li-free) | 25.41 | 1.210 | 82.50 | 25.45 perovskite-info.com |

LiTFSI in Novel Energy Storage and Conversion Technologies

Lithium-Selenium Sulfide Batteries

As previously discussed in the context of dual-functional separators, LiTFSI is a critical electrolyte component in the advancement of lithium-selenium sulfide (Li-SeS₂) batteries. rsc.orgrsc.org These batteries are promising due to their high theoretical energy density, environmental friendliness, and low cost. rsc.org The challenges of low lithium-ion transmission and the shuttle effect of polysulfide/polyselenide species have limited their performance. rsc.orgrsc.org

The use of COF-based separator coatings that selectively adsorb LiTFSI has proven to be an effective strategy. rsc.orgrsc.org This approach not only mitigates the shuttle effect but also enhances lithium-ion transport, leading to remarkable improvements in specific capacity and cycling stability. rsc.orgrsc.org For instance, a Li-SeS₂ battery with a TPB-DMTP-COF separator coating achieved a high specific capacity of 844.6 mAh g⁻¹ at 0.5C. rsc.org Even at a higher SeS₂ loading of 4 mg cm⁻², the cell demonstrated a specific capacity of 684 mAh g⁻¹ at 1C and maintained a capacity of 416.3 mAh g⁻¹ after 800 cycles, with a very low capacity decay rate of 0.05% per cycle. rsc.org These results highlight a new pathway toward high-performance Li-SeS₂ batteries through the strategic use of functional separator materials that interact with LiTFSI. rsc.orgrsc.org

Dye-Sensitized Solar Cells

LiTFSI is a common additive in the hole transport materials (HTMs) used in solid-state dye-sensitized solar cells (ssDSSCs) to increase their conductivity. diva-portal.org The efficiency of ssDSSCs is heavily dependent on the effective transport of charge carriers, and LiTFSI helps facilitate this. diva-portal.org Research has shown that LiTFSI is crucial for the proper functioning of complete ssDSSC devices. diva-portal.org

Studies on ssDSSCs using the dye LEG4 have shown that LiTFSI affects both the dye and the HTM. diva-portal.org Higher concentrations of LiTFSI can lead to a narrowing of the HOMO-LUMO gap of the dye. diva-portal.org It has also been observed that LiTFSI can oxidize the LEG4 dye, causing internal structural modifications. diva-portal.org The incorporation of LiTFSI in the electrolyte system of solid-state fiber dye-sensitized solar cells (FDSSCs) along with TEMPOL derivatives has been shown to enhance stability and achieve an efficiency of 6.16%. Another study on SS-FDSSCs using a solid-state electrolyte based on LiTFSI films impregnated with TEMPOL derivatives reported an enhanced power conversion efficiency of up to 6.16%, a 34.2% improvement over the reference device. mdpi.comacs.org

The table below shows the impact of LiTFSI-based electrolytes on the performance of dye-sensitized solar cells.

| Solar Cell Type | Electrolyte/Dopant System | Power Conversion Efficiency (PCE) | Reference |

| Solid-State Fiber DSSC | LiTFSI with TEMPOL derivatives | 6.16% | |

| Solid-State Fiber DSSC | LiTFSI films with TEMPOL derivatives | up to 6.16% | mdpi.comacs.org |

| Reference Device | - | 4.47% | mdpi.com |

Exploration of Organic Electrode Materials with LiTFSI Electrolytes

Organic electrode materials are being explored as sustainable and high-performance alternatives to traditional inorganic materials in rechargeable batteries. nih.govnih.govrsc.org A significant challenge with organic electrodes is their tendency to dissolve in conventional nonaqueous electrolytes, which leads to capacity loss and poor cycle life. nih.govnih.gov LiTFSI-based electrolytes have shown promise in addressing this issue. nih.govnih.gov

Research on tannic acid (TA), an earth-abundant natural polymer, as an anode material for lithium-ion batteries (LIBs) found that substituting lithium hexafluorophosphate (B91526) (LiPF₆) with LiTFSI significantly restrained the dissolution of TA. nih.govacs.org It was observed that LiTFSI, particularly at higher concentrations (e.g., 3 M), accelerates electrochemical kinetics, increases specific capacity, improves rate performance, and extends the cycling life of the organic LIBs. nih.gov For example, TA in a 3 M LiTFSI electrolyte delivered a specific capacity of 306.33 mAh g⁻¹ at a current density of 10 mA g⁻¹. nih.gov

In another study, an azo compound, azobenzene-4,4′-dicarboxylic acid lithium salt (ADALS), was investigated as an organic electrode material. pnas.org The use of an ether-based electrolyte (1 M LiTFSI in DOL/DME) was found to improve the first cycle efficiency of the ADALS electrode to 82.5% by suppressing the formation of an unstable solid electrolyte interphase (SEI) layer. pnas.org Furthermore, enhanced structural conjugation in some organic materials has been shown to effectively suppress their dissolution in LiTFSI-based electrolytes. nih.gov

The performance of various organic electrode materials in LiTFSI-based electrolytes is summarized in the table below.

| Organic Electrode Material | Electrolyte | Specific Capacity | Cycle Stability |

| Tannic Acid (TA) | 3 M LiTFSI in EC/DMC | 306.33 mAh g⁻¹ at 10 mA g⁻¹ | Stable long cycling life |

| Poly(anthraquinonyl sulfide) (PAQS) | 1 mol L⁻¹ LiTFSI in DOL:DME | 185 mAh g⁻¹ at 50 mA g⁻¹ | Stable over 200 cycles |

| Azobenzene-4,4′-dicarboxylic acid lithium salt (ADALS) | 1 M LiTFSI in DOL/DME | 179 mAh g⁻¹ at 0.5 C | Retained after 100 cycles |

Theoretical and Computational Approaches to Lithium Bis Trifluoromethanesulfonyl Imide Systems

Molecular Dynamics (MD) Simulations

MD simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of electrolyte structure and ion movement. Depending on the level of theory used, MD can be broadly categorized into classical and ab initio methods.

Classical MD simulations employ empirical force fields to describe the interactions between atoms, enabling the study of large systems over long timescales. These simulations have been instrumental in elucidating the structure of LiTFSI-based electrolytes.

Studies on nonaqueous electrolytes, such as LiTFSI in acetamide, have shown that lithium cations (Li⁺) are typically coordinated by the sulfonyl oxygen atoms of the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions and the carbonyl oxygen atoms of the solvent molecules. acs.org The conformation of the TFSI⁻ anion itself is flexible and can exist in cis and trans forms, influencing the coordination environment. At high salt concentrations, the TFSI⁻ anions tend to adopt a gauche conformation to better coordinate with multiple Li⁺ cations and minimize repulsions. acs.org

In "water-in-salt" electrolytes, where LiTFSI is present at very high concentrations (e.g., 20 molal), classical MD simulations have revealed a disruption of the typical water network. nih.gov Instead of a continuous network, water molecules exist as isolated monomers or small, chain-like aggregates. nih.gov Conversely, the TFSI⁻ anions form their own connected network. nih.gov This structural model, supported by experimental X-ray scattering and infrared spectra, is fundamentally different from the structure of more dilute electrolytes. nih.gov

The transport properties, such as ionic conductivity and diffusion coefficients, are directly linked to the electrolyte's structure. In polymer electrolytes, like those based on polyethylene (B3416737) oxide (PEO), MD simulations show that Li⁺ ion transport is intricately linked to the polymer chain dynamics and the coordination of Li⁺ with both the polymer's ether oxygens and the TFSI⁻ anions. rsc.org The degree of salt dissociation and the formation of ion aggregates, which can be quantified by simulations, are critical factors governing ion mobility. rsc.orgchemrxiv.org For instance, simulations have shown that in highly concentrated PEO/LiTFSI systems, the local ionic structure is significantly affected by temperature, with a notable increase in coordinated LiTFSI at higher temperatures. rsc.org

Table 1: Key Findings from Classical MD Simulations of LiTFSI Electrolytes

| System | Key Findings | References |

| LiTFSI/Acetamide | Li⁺ is six-coordinate with sulfonyl oxygens (TFSI⁻) and carbonyl oxygens (acetamide). TFSI⁻ conformation changes with concentration. | acs.org |

| LiTFSI/Water ("Water-in-Salt") | At 20m concentration, the water network is disrupted into monomers/small aggregates, while TFSI⁻ anions form a network. | nih.gov |

| PEO/LiTFSI | Li⁺ transport is coupled with polymer dynamics. The local ionic structure and ion coordination change significantly with temperature. | rsc.org |

| LiTFSI Deep Eutectic Solvents | Classical force fields may not accurately capture ion-ion interactions. Li⁺ transport can occur via vehicular or structural (solvent exchange) mechanisms depending on the solvent. | chemrxiv.org |

Ab initio molecular dynamics (AIMD) uses quantum mechanical calculations, typically DFT, to compute the forces between atoms at each step of the simulation. While computationally more expensive than classical MD, AIMD provides a more accurate description of chemical bonding, charge transfer, and polarization effects, making it ideal for detailed structural and spectroscopic analysis.

AIMD simulations of aqueous LiTFSI solutions have been performed across a wide concentration range, from "salt-in-water" to "water-in-salt" systems. acs.orgnih.govresearchgate.netacs.orguj.edu.plfigshare.comnih.gov These studies consistently show that Li⁺ cations have a strong preference for interacting with water molecules over TFSI⁻ anions, especially at lower concentrations. acs.orgnih.govresearchgate.netuj.edu.plfigshare.comnih.gov As the salt concentration increases, the number of hydrogen bonds between water molecules decreases, and these are only partially replaced by hydrogen bonds to TFSI⁻ anions. acs.orgnih.govresearchgate.netfigshare.com

One of the major strengths of AIMD is its ability to predict vibrational spectra. acs.org The calculated infrared (IR) spectra for the O-H stretching region in aqueous LiTFSI solutions show good agreement with experimental data. nih.govacs.orguj.edu.plfigshare.com Analysis of these simulated spectra reveals that the changes observed with increasing salt concentration—specifically, a shift in intensity to higher frequencies—are due to the changing local environments of water molecules and the altered hydrogen bonding patterns. uj.edu.plnih.gov By tracking the vibrational frequencies of individual O-H bonds, AIMD simulations can directly correlate spectral features with specific structural motifs, such as water molecules acting as hydrogen bond donors to other water molecules versus to TFSI⁻ anions. nih.govacs.orgfigshare.com

AIMD has also been used to investigate potential decomposition pathways in polymer electrolytes. arxiv.orgaip.org By simulating the system under reducing or oxidizing conditions (e.g., by adding excess electrons), researchers can observe the initial steps of degradation, such as the breaking of C-O bonds in the polymer backbone, providing insights into the stability of the electrolyte at the electrode interface. arxiv.orgaip.org

Classical MD Simulations for Electrolyte Structure and Transport Properties

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for calculating the electronic structure of molecules and materials. In the context of LiTFSI electrolytes, it is widely used to analyze static properties like ion coordination, interaction energies, and spectroscopic signatures, as well as to map out reaction energy profiles.

DFT calculations are crucial for understanding the fundamental interactions that govern electrolyte structure. By optimizing the geometry of clusters containing Li⁺, TFSI⁻, and solvent molecules, DFT can precisely determine bond lengths, coordination numbers, and the energetics of ion solvation. osti.govfigshare.com

Studies have shown that Li⁺ coordination is highly dependent on the surrounding medium. In the presence of solvent molecules, a competition arises between the solvent and the TFSI⁻ anion for a place in the Li⁺ primary solvation shell. osti.govfigshare.com DFT calculations on LiTFSI-glyme systems, for instance, have helped to characterize the various solvation structures and their concentration dependence. osti.govfigshare.com

Table 2: DFT Analysis of Li⁺ Coordination and Energetics

| System / Anion | Finding | Implication | References |

| Li[TFSI] in Tetraglyme (B29129) | Characterized various solvation structures and their dependence on concentration. | Provides a molecular basis for interpreting experimental NMR spectra and understanding transport mechanisms. | osti.govfigshare.com |

| Li⁺ with [TFSI]⁻, [FSI]⁻, [FTFSI]⁻ | Similar Li⁺ dissociation energies where only Li⁺-O coordination exists. | Fluorination on one side of the TFSI⁻ anion does not significantly alter the primary binding energy. | frontiersin.orgnsf.govresearchgate.net |

| Li⁺ with asymmetric anions (e.g., [CTFSI]⁻) | Weaker Li⁺ solvation due to competing coordination environments (N vs. O). | Weakened solvation may promote Li⁺ hopping and enhance transport in concentrated electrolytes. | frontiersin.orgnsf.govresearchgate.net |

DFT calculations are an indispensable tool for interpreting experimental vibrational spectra (Raman and IR) of LiTFSI electrolytes. By calculating the vibrational frequencies of different species—such as free TFSI⁻ anions, Li⁺(TFSI⁻) contact ion pairs, and larger aggregates [Li(TFSI)₂]⁻—researchers can assign specific spectral features to distinct molecular structures. nsf.govacs.org

For example, the vibrational modes of the TFSI⁻ anion are sensitive to its conformation (cis or trans) and its coordination with Li⁺. DFT calculations have been used to analyze spectral changes in LiTFSI-doped ionic liquids, showing that for moderate LiTFSI concentrations, the dominant species is a [Li(TFSI)₂]⁻ complex where the Li⁺ is coordinated by two TFSI⁻ anions in a mixed cis-trans conformation. acs.org In LiTFSI solutions with carbonyl-containing solvents, DFT helps to distinguish between the vibrational modes of free solvent molecules and those coordinated to a lithium center. nsf.gov Calculations predict that the carbonyl stretching frequency of a solvent molecule shifts to a lower frequency upon coordination to Li⁺, a finding that matches experimental IR spectra. nsf.gov

Understanding the stability of an electrolyte at the positive and negative electrodes is paramount for battery performance and safety. DFT calculations can determine the electrochemical stability window of electrolyte components by computing their oxidation and reduction potentials. arxiv.orgaip.org

Recent studies have used DFT to investigate the stability of various polymer monomers, intended for use in solid polymer electrolytes, in the presence of Li⁺ and TFSI⁻ ions. arxiv.orgaip.org The results show that the electrolyte components are more susceptible to reduction in a Li⁺-rich environment (near the anode) and more susceptible to oxidation in a TFSI⁻-rich environment (near the cathode). arxiv.org

Furthermore, DFT can be used to map the energetic profiles of decomposition reactions. rsc.orgpnas.org For instance, DFT calculations have suggested that certain polycarbonates are more prone to reduction than polyethers or polyesters in the presence of LiTFSI. rsc.org By calculating the Gibbs free energy changes for proposed reaction steps, it is possible to identify the most likely degradation pathways. pnas.org This knowledge is critical for designing more robust electrolyte formulations and for understanding the formation of the solid electrolyte interphase (SEI), a passivation layer that is crucial for the long-term cycling of lithium metal batteries. pnas.orgdiva-portal.org

Compound Names Mentioned

| Common Name | Systematic Name |

| Lithium bis(trifluoromethanesulfonyl)imide | Lithium 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide |

| Polyethylene oxide (PEO) | Poly(oxy-1,2-ethanediyl) |

| Tetraglyme | 2,5,8,11,14-Pentaoxapentadecane |

| Acetamide | Acetamide |

| Dimethyl carbonate (DMC) | Dimethyl carbonate |

| Ethylene (B1197577) carbonate (EC) | 1,3-Dioxolan-2-one |

| Bis(fluorosulfonyl)imide (FSI) | 1,1'-Sulfonylbis(fluorosulfonamide) |

Prediction and Interpretation of Vibrational Spectra

Application of Machine-Learned Interatomic Potential Models in MD Simulations

The complexity and scale of electrolyte systems present significant challenges for traditional first-principles molecular dynamics (MD) simulations, which are computationally expensive. Machine-learned interatomic potentials (MLIPs) have emerged as a transformative approach, enabling large-scale MD simulations with accuracy comparable to first-principles methods but at a fraction of the computational cost. aip.orgchemrxiv.org

Recent studies have successfully utilized local equivariant neural network interatomic potential models to investigate LiTFSI-based deep eutectic electrolytes. aip.orgchemrxiv.org These models are noted for their high accuracy, data efficiency, and scalability. chemrxiv.orgchemrxiv.org By training these MLIPs on datasets generated from density-functional theory (DFT) based simulations, researchers can perform extensive MD simulations to explore the structural and transport properties of these complex liquids. aip.orgchemrxiv.org For instance, a study on LiTFSI mixed with amides like urea, acetamide, and N-methylacetamide demonstrated that MLIP-based simulations could accurately reproduce the results of DFT simulations, as confirmed by the excellent agreement in radial distribution functions and velocity autocorrelation functions. aip.org

One key finding from these simulations is that classical force fields often fail to accurately describe the ion-ion interactions in these systems. aip.orgchemrxiv.org The MLIP simulations have revealed specific structural motifs, such as close contacts between lithium ions that are bridged by the oxygen atoms of two amide molecules. chemrxiv.org This level of detail is crucial for understanding the mechanisms of ion transport.

The application of a neuroevolution potential (NEP) model, developed using bootstrap and active learning strategies, has also been employed to study the LiTFSI/triglyme (G3) electrolyte system. arxiv.org These simulations provided insights into how increasing LiTFSI concentration affects the electrolyte's properties, showing that enhanced Li-O interactions lead to higher viscosity and reduced lithium diffusion. arxiv.org Furthermore, machine learning-based path integral molecular dynamics (PIMD) simulations have indicated that quantum effects have a negligible impact on the transport of Li+ ions in these systems. arxiv.org

The research highlights that the transport mechanism of lithium ions is highly dependent on the solvent system. In a LiTFSI:urea mixture, a structural transport mechanism involving the exchange of amide molecules appears dominant. chemrxiv.org Conversely, in a LiTFSI:N-methylacetamide electrolyte, a vehicular mechanism, where the lithium ion moves with its solvation sheath, is thought to have a larger contribution. chemrxiv.org In the LiTFSI:acetamide system, both vehicular and solvent-exchange mechanisms seem to contribute almost equally. chemrxiv.org

Table 1: Simulation Parameters for MLIP-based MD of LiTFSI-Amide Deep Eutectic Electrolytes

| System (LiTFSI:Amide) | Molar Ratio | No. of LiTFSI Pairs | No. of Amide Molecules | Box Size (Å) | Production Run Time (ns) |

| LiTFSI:Urea (URA) | 1:3.5 | 128 | 448 | 40.3 | 3 |

| LiTFSI:Acetamide (ACT) | 1:4 | 128 | 512 | 43.3 | 2 |

| LiTFSI:N-methylacetamide (NMA) | 1:4 | 128 | 512 | 46.1 | 2 |

Data sourced from a study utilizing a local equivariant neural network interatomic potential model. aip.org

Quantum Chemical Calculations for Solvated Species Identification and Interaction Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for identifying the specific solvated species present in LiTFSI electrolytes and for analyzing the intricate interactions between ions and solvent molecules. rsc.orgnih.gov These calculations, often combined with experimental techniques like Raman spectroscopy and far-ultraviolet (FUV) spectroscopy, provide a detailed picture of the local solvation environment. rsc.orgacs.orgrsc.org

Studies on LiTFSI dissolved in carbonate solvents, which are common in commercial lithium-ion batteries, have revealed the complex nature of lithium ion solvation. In dimethyl carbonate (DMC), for example, quantum chemical calculations helped to interpret spectroscopic data that showed a significant shift in electronic transitions depending on the LiTFSI concentration. rsc.orgrsc.org At low concentrations, the observed redshift was attributed to the electronic interactions within the Li+ solvation structure. rsc.orgrsc.org At high concentrations, a blueshift was observed, which calculations identified as originating from the formation of contact ion pairs (CIPs), leading to intermolecular electronic excitation and electron transfer between the TFSI- anion and the DMC solvent molecule. rsc.orgrsc.org